![molecular formula C18H16FN3O4S B2987050 8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034268-12-5](/img/structure/B2987050.png)
8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C18H16FN3O4S and its molecular weight is 389.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Imaging and Metabolism Studies
Synthesis and Hepatic Metabolism of Fluorodipyrrinones :A study by Boiadjiev et al. (2006) explored the synthesis of highly fluorescent fluorodipyrrinones from non-fluorescent precursors, aimed at applications in fluorescence and ^19F MRI imaging, particularly for probing liver and biliary metabolism. This research indicates the utility of fluorinated compounds in developing imaging agents that can be rapidly excreted and largely unchanged in bile, showcasing their potential in medical imaging and diagnostic applications (Boiadjiev, Woydziak, McDonagh, & Lightner, 2006).
Pyrimidine Derivatives in Herbicide Development
Degradation of Sulfonylurea Herbicide :Research by Kim et al. (2003) on LGC-42153, a sulfonylurea herbicide, under flooded soil conditions provides insights into the environmental fate and breakdown of such compounds. The study's findings on the half-life and metabolic pathways of this herbicide highlight the importance of understanding the environmental impact and degradation mechanisms of chemically synthesized compounds for agricultural use (Kim, Liu, Kang, Koo, & Kim, 2003).
Advances in Synthesis Methods
Transformation of Thymine Derivatives :Pomeisl et al. (2005) developed a novel method for transforming hydroxy groups to fluorine in pyrimidine acyclic nucleoside phosphonates. This synthetic advancement demonstrates the ongoing research in modifying nucleoside analogs, which could be relevant to the synthesis or modification of compounds similar to the one (Pomeisl, Pohl, Holý, & Votruba, 2005).
Corrosion Inhibition Studies
New Pyridopyrimidinone Derivatives as Corrosion Inhibitors :Abdallah et al. (2018) synthesized pyridopyrimidinones derivatives and evaluated their efficacy as corrosion inhibitors for carbon steel. This research exemplifies the application of pyrimidine derivatives in industrial settings, offering potential solutions to corrosion, a significant problem in the maintenance of metal structures and machinery (Abdallah, Shalabi, & Bayoumy, 2018).
Propiedades
IUPAC Name |
13-fluoro-5-(3-methoxyphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-26-13-3-2-4-14(9-13)27(24,25)21-8-7-16-15(11-21)18(23)22-10-12(19)5-6-17(22)20-16/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVNQMSLWJNVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)


![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)
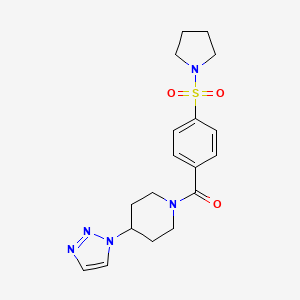

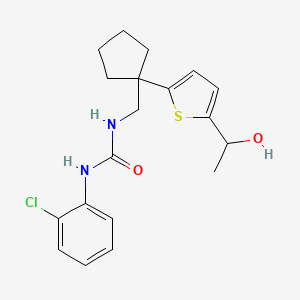
![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)
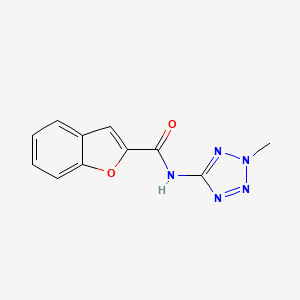
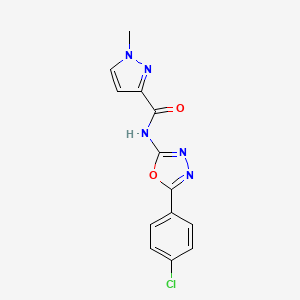
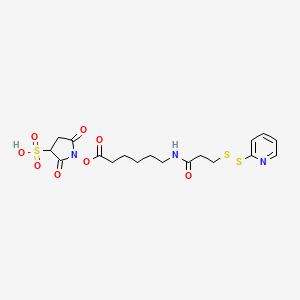
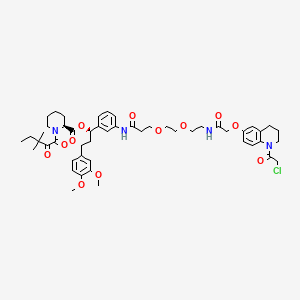
![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)
![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)